molecular formula C50H86O35P4 B10860854 Unii-3LM5SX2N4X CAS No. 868171-91-9

Unii-3LM5SX2N4X

Cat. No.: B10860854
CAS No.: 868171-91-9
M. Wt: 1371.1 g/mol
InChI Key: SVJGGWZOTSJMCQ-RMTIMQEASA-N
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Description

Unii-3LM5SX2N4X, also known as INO-4995, is a synthetic analog of the intracellular signaling molecule D-myo-inositol 3,4,5,6-tetrakisphosphate. This compound is being investigated for its potential therapeutic applications, particularly in the treatment of cystic fibrosis. It is a small molecule with a complex structure that includes multiple phosphate groups and ester linkages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Unii-3LM5SX2N4X involves multiple steps, starting with the protection of hydroxyl groups on the inositol ring, followed by phosphorylation and esterification reactions. The reaction conditions typically require the use of protecting groups such as acetyl or benzyl groups to prevent unwanted side reactions. The phosphorylation is carried out using reagents like phosphorus oxychloride or phosphoric acid derivatives under controlled conditions to ensure selective phosphorylation .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to control the reaction conditions precisely. The process would include steps for purification, such as crystallization or chromatography, to obtain the compound in high purity. The scalability of the synthesis process is crucial for producing the compound in sufficient quantities for clinical and commercial use .

Chemical Reactions Analysis

Types of Reactions

Unii-3LM5SX2N4X undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield inositol polyphosphate derivatives, while reduction could produce dephosphorylated analogs .

Scientific Research Applications

Unii-3LM5SX2N4X has several scientific research applications:

Mechanism of Action

Unii-3LM5SX2N4X exerts its effects by mimicking the action of natural inositol phosphates. It regulates airway secretory and absorptive processes by inhibiting sodium and fluid absorption in cystic fibrosis human nasal epithelia. The compound interacts with specific molecular targets, including ion channels and transporters, to modulate their activity and restore normal cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its synthetic modifications, which enhance its stability and bioavailability compared to natural inositol phosphates. These modifications allow it to be used as a therapeutic agent with specific targeting capabilities, making it a promising candidate for treating diseases like cystic fibrosis .

Properties

CAS No.

868171-91-9

Molecular Formula

C50H86O35P4

Molecular Weight

1371.1 g/mol

IUPAC Name

[(1S,2S,3R,4R,5S,6R)-2,3,4,5-tetrakis[bis(propanoyloxymethoxy)phosphoryloxy]-6-octoxycyclohexyl] butanoate

InChI

InChI=1S/C50H86O35P4/c1-11-21-22-23-24-25-27-64-45-46(81-44(59)26-12-2)48(83-87(61,75-30-67-38(53)15-5)76-31-68-39(54)16-6)50(85-89(63,79-34-71-42(57)19-9)80-35-72-43(58)20-10)49(84-88(62,77-32-69-40(55)17-7)78-33-70-41(56)18-8)47(45)82-86(60,73-28-65-36(51)13-3)74-29-66-37(52)14-4/h45-50H,11-35H2,1-10H3/t45-,46+,47+,48+,49-,50-/m1/s1

InChI Key

SVJGGWZOTSJMCQ-RMTIMQEASA-N

Isomeric SMILES

CCCCCCCCO[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OC(=O)CCC

Canonical SMILES

CCCCCCCCOC1C(C(C(C(C1OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OC(=O)CCC

Origin of Product

United States

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